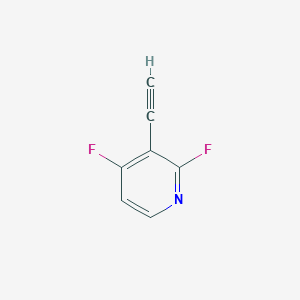
3-Ethynyl-2,4-difluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-2,4-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C(_7)H(_3)F(_2)N. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both ethynyl and fluorine substituents on the pyridine ring. These modifications can alter the electronic properties of the pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2,4-difluoropyridine typically involves the introduction of ethynyl and fluorine groups onto a pyridine ring. One common method includes the following steps:
Starting Material: The synthesis often begins with 2,4-difluoropyridine.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves reacting 2,4-difluoropyridine with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Deprotection: If a protected ethynyl group is used, deprotection is necessary to obtain the free ethynyl group.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-efficiency, and safety. This often involves continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-Ethynyl-2,4-difluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Cycloaddition Reactions: The ethynyl group can also undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the fluorine atoms.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) can be used for the hydrogenation of the ethynyl group.
Cycloaddition: Reagents like azides or nitrile oxides can be used in cycloaddition reactions with the ethynyl group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Hydrogenation Products: Hydrogenation of the ethynyl group yields 3-ethyl-2,4-difluoropyridine.
Cycloaddition Products: Cycloaddition reactions can yield various heterocyclic compounds.
科学的研究の応用
3-Ethynyl-2,4-difluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are often used in the development of pharmaceuticals due to their ability to modulate biological activity.
Medicine: The compound can be used in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their stability and reactivity.
作用機序
The mechanism of action of 3-Ethynyl-2,4-difluoropyridine depends on its application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes or receptors by altering the electronic distribution and steric properties of the molecule. The ethynyl group can also participate in covalent bonding with target proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
2,4-Difluoropyridine: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Ethynylpyridine: Lacks the fluorine atoms, which can significantly alter its electronic properties and reactivity.
2,4,6-Trifluoropyridine: Contains an additional fluorine atom, which can further influence its chemical behavior.
Uniqueness
3-Ethynyl-2,4-difluoropyridine is unique due to the combination of both ethynyl and fluorine substituents. This combination provides a distinct set of electronic and steric properties, making it a versatile intermediate in various chemical syntheses and applications.
特性
分子式 |
C7H3F2N |
|---|---|
分子量 |
139.10 g/mol |
IUPAC名 |
3-ethynyl-2,4-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H |
InChIキー |
WBEJUEPTTKSYQB-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CN=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


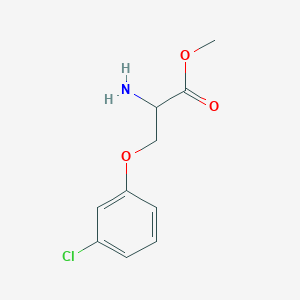

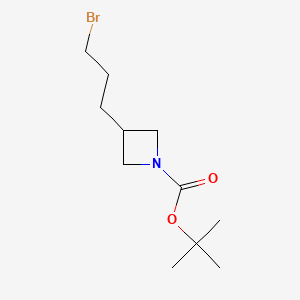

![1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one](/img/structure/B13579261.png)

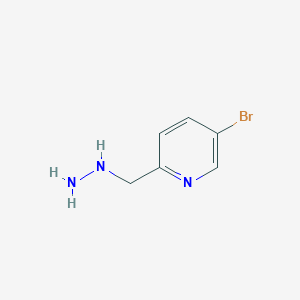
![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)
![1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride](/img/structure/B13579311.png)
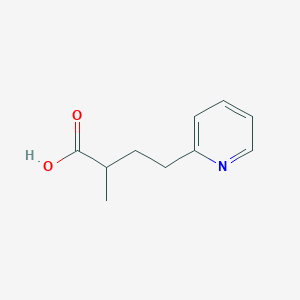
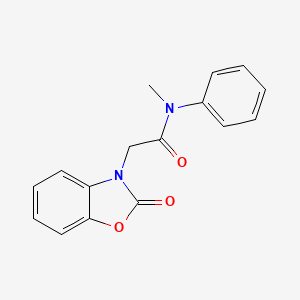

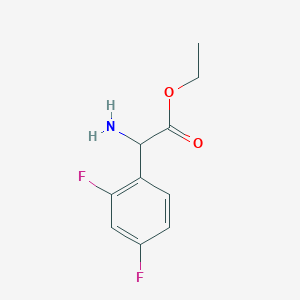
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
